molecular formula C11H15NO4 B7785062 Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate CAS No. 924859-04-1

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate

Cat. No.: B7785062
CAS No.: 924859-04-1
M. Wt: 225.24 g/mol
InChI Key: QDQBTUACYFLWGK-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an appropriate nitrile oxide with a suitable alkene. One common method includes the use of a cyclopentyl ketone derivative and ethyl isoxazole-3-carboxylate as starting materials. The reaction is carried out under controlled conditions, often involving a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketone derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the hydroxycyclopentyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1-hydroxycyclohexyl)isoxazole-3-carboxylate
  • Methyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate
  • Ethyl 5-(1-hydroxycyclopentyl)isoxazole-4-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the cyclopentyl ring and the ethyl ester functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-15-10(13)8-7-9(16-12-8)11(14)5-3-4-6-11/h7,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQBTUACYFLWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214499
Record name Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-04-1
Record name Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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